molecular formula C11H6N2O3S B14849277 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid

6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid

Cat. No.: B14849277
M. Wt: 246.24 g/mol
InChI Key: SRQRUQGXQPVNJM-UHFFFAOYSA-N
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Description

6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid is a heterocyclic compound that features a picolinic acid core substituted with a cyano group, a hydroxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The cyano group can be reduced to an amine under suitable conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Major Products:

    Oxidation: Formation of 6-Cyano-3-oxo-5-(thiophen-2-yl)picolinic acid.

    Reduction: Formation of 6-Amino-3-hydroxy-5-(thiophen-2-yl)picolinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and hydroxy groups allows for hydrogen bonding and other interactions with biological macromolecules, which can influence its activity.

Comparison with Similar Compounds

    6-Cyano-3-hydroxy-5-(phenyl)picolinic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    6-Cyano-3-hydroxy-5-(furan-2-yl)picolinic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H6N2O3S

Molecular Weight

246.24 g/mol

IUPAC Name

6-cyano-3-hydroxy-5-thiophen-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H6N2O3S/c12-5-7-6(9-2-1-3-17-9)4-8(14)10(13-7)11(15)16/h1-4,14H,(H,15,16)

InChI Key

SRQRUQGXQPVNJM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(N=C2C#N)C(=O)O)O

Origin of Product

United States

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